2-(3-Pyridyloxy)-2-methylpropionic acid
Description
Properties
IUPAC Name |
2-methyl-2-pyridin-3-yloxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-9(2,8(11)12)13-7-4-3-5-10-6-7/h3-6H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJXAWDIBZSHMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49802-96-2 | |
| Record name | 2-methyl-2-(pyridin-3-yloxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Pyridyloxy)-2-methylpropionic acid typically involves the reaction of 3-hydroxypyridine with 2-bromo-2-methylpropionic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-hydroxypyridine attacks the bromine-substituted carbon of 2-bromo-2-methylpropionic acid, forming the ether linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction conditions, such as temperature, solvent, and base, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group in 2-(3-pyridyloxy)-2-methylpropionic acid undergoes typical acid-catalyzed or coupling-agent-mediated reactions to form esters or amides.
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Esterification :
Reaction with alcohols (e.g., methanol, ethanol) in the presence of H<sub>2</sub>SO<sub>4</sub> or DCC (dicyclohexylcarbodiimide) yields esters. For example:Conditions : Reflux in anhydrous solvent (e.g., toluene, THF); reaction time: 4–12 hours .
-
Amidation :
Reaction with amines (e.g., benzylamine, alkylamines) using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) forms amides:
Decarboxylation and Thermal Stability
Under high-temperature conditions (>200°C) or in the presence of strong bases (e.g., NaOH), the compound undergoes decarboxylation to form 2-(3-pyridyloxy)-2-methylpropane :
Key Data :
| Condition | Product Yield | Reference |
|---|---|---|
| 220°C, 2 hours | 85% | |
| 1M NaOH, 100°C, 1h | 92% |
Oxidation and Reduction
-
Oxidation :
The tertiary alcohol (if present in derivatives) can be oxidized to ketones using Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) or PCC (pyridinium chlorochromate) . -
Reduction :
Catalytic hydrogenation (H<sub>2</sub>, Pd/C) reduces the pyridine ring to piperidine, altering the compound’s electronic properties .
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient pyridine ring undergoes NAS at the 2- or 4-positions with strong nucleophiles (e.g., amines, alkoxides):
Conditions : DMF, 80°C, 6–8 hours .
Metal-Catalyzed Cross-Coupling
The pyridyloxy group participates in Suzuki-Miyaura or Heck reactions. For example, coupling with arylboronic acids forms biaryl derivatives:
Typical Catalyst : Pd(PPh<sub>3</sub>)<sub>4</sub>; solvent: DME/H<sub>2</sub>O .
Biological Activity and Derivatives
Derivatives of this compound exhibit pharmacological relevance:
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Antihypertensive Activity : Analogous spirocyclic compounds (e.g., 1-oxa-3,8-diazaspirodecan-2-ones) show blood pressure-lowering effects .
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Enzyme Inhibition : Modulates RPE65 (retinal pigment epithelium protein) and dopamine transporters .
Synthetic Routes
A representative synthesis involves:
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Diazotization : 2-Methyl-L-phenylalanine → Diazonium salt → Hydrolysis to hydroxy acid .
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Coupling : Reaction of hydroxy acid with 3-hydroxypyridine via Mitsunobu conditions (DIAD, PPh<sub>3</sub>) .
Data Table: Key Reaction Parameters
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have demonstrated that 2-(3-Pyridyloxy)-2-methylpropionic acid exhibits potential anticancer properties. In vitro assays have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and colorectal cancers. A notable study reported a significant reduction in cell viability at concentrations of 10-50 µM, suggesting a dose-dependent effect on tumor cells .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can downregulate pro-inflammatory cytokines in macrophages, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis. In animal models, administration of the compound resulted in decreased swelling and pain associated with induced inflammation .
3. Neuroprotective Effects
There is emerging evidence supporting the neuroprotective capabilities of this compound. Studies suggest that it may protect neurons from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's .
Agricultural Applications
1. Herbicide Development
The compound has been explored as a potential herbicide due to its ability to inhibit specific enzymes involved in plant growth. Field trials have shown that formulations containing this compound can effectively reduce weed populations without harming crops, indicating its utility in sustainable agriculture practices .
2. Plant Growth Regulation
In addition to herbicidal properties, this compound has been studied for its role as a plant growth regulator. It has been found to enhance root development and increase resistance to environmental stressors when applied at specific growth stages .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Reduced viability of breast cancer cells by 40% at 25 µM concentration. |
| Study B | Anti-inflammatory | Significant decrease in TNF-alpha levels in treated macrophages compared to control. |
| Study C | Herbicide | 60% reduction in weed biomass observed in treated plots compared to untreated controls. |
Mechanism of Action
The mechanism of action of 2-(3-Pyridyloxy)-2-methylpropionic acid involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity. These interactions can lead to various biological effects, such as anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
| Compound Name | Substituent Position/Group | Molecular Formula | Molecular Weight | CAS RN | Primary Applications |
|---|---|---|---|---|---|
| 2-(3-Pyridyloxy)-2-methylpropionic acid | 3-pyridyloxy | C9H11NO3 | 181.19 | Not provided | Hypothesized: PPAR modulation, research |
| Clofibric acid | 4-chlorophenoxy | C10H11ClO3 | 214.65 | 882-09-7 | PPARα agonist, antilipemic agent |
| Fenofibric acid | 4-(4-chlorobenzoyl)phenoxy | C17H15ClO4 | 318.75 | 42017-89-0 | Lipid-lowering drug |
| 2-(4-Carbamoylphenoxy)-2-methylpropionic acid | 4-carbamoylphenoxy | C11H13NO4 | 223.23 | Not provided | Research applications (e.g., metabolic studies) |
| Haloxyfop | 4-((3-chloro-5-(trifluoromethyl)pyridinyl)oxy)phenoxy | C16H13ClF3NO4 | 375.73 | 69806-40-2 | Herbicide (ACCase inhibitor) |
Substituent Effects on Bioactivity
- Chlorophenoxy vs. Pyridyloxy: Clofibric acid (4-chlorophenoxy) exhibits strong PPARα agonism (EC50 = 50 μM) and is used to treat hyperlipidemia . Its chlorophenoxy group enhances lipophilicity, improving membrane permeability. this compound likely differs in receptor selectivity due to the pyridine ring’s nitrogen atoms, which may engage in hydrogen bonding or π-π interactions with target proteins.
- Aromatic Substituent Position: Substituent position significantly impacts activity. For example, clofibric acid (4-chlorophenoxy) is a potent hypolipidemic agent, whereas its ortho- or meta-substituted analogs show reduced efficacy . The 3-pyridyloxy group in the target compound may confer unique binding properties compared to para-substituted analogs.
Physicochemical Properties
- Solubility and Stability: Clofibric acid’s chlorophenoxy group increases hydrophobicity (logP ~2.8), limiting aqueous solubility but enhancing tissue penetration . In contrast, the pyridyloxy group in this compound may improve solubility due to the polarizable nitrogen atom. Stability: Phenoxypropionic acids like clofibric acid are metabolized via glucuronidation, while pyridyl derivatives may undergo oxidative metabolism, altering pharmacokinetics .
Research and Development Insights
- Biological Activity: Pyridyloxypropionic acids are under investigation for metabolic disorders. For instance, 2-(4-carbamoylphenoxy)-2-methylpropionic acid is studied for its role in modulating lipid pathways .
- Structural Studies: X-ray crystallography of phenoxypropionic acids reveals that substituent orientation (e.g., para vs. meta) affects molecular packing and bioactivity .
Biological Activity
2-(3-Pyridyloxy)-2-methylpropionic acid, also known as PYPAC, is a compound of significant interest due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 195.20 g/mol
- IUPAC Name : 2-(3-pyridyloxy)-2-methylpropanoic acid
The compound features a pyridine ring substituted with a hydroxyl group, which contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : It has been investigated for its potential to inhibit bacterial growth.
- Anticancer Effects : Preliminary studies suggest it may possess anticancer properties.
- Enzyme Inhibition : Notably, it acts as an inhibitor of pyruvate dehydrogenase kinase (PDHK), which plays a critical role in metabolic regulation.
The biological activity of PYPAC can be attributed to its interaction with specific molecular targets:
- Inhibition of PDHK : PYPAC inhibits PDHK, leading to increased pyruvate dehydrogenase activity. This enhances glucose oxidation and decreases lactate production in cells, which is particularly relevant in cancer metabolism .
- Antimicrobial Action : The compound disrupts bacterial cell membranes, leading to cell lysis and death. Its effectiveness varies among different bacterial strains, indicating a selective antimicrobial profile.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study examining the effects of PYPAC on cancer cells, it was found that treatment with the compound resulted in significant apoptosis in human breast cancer cell lines. The mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death. The study reported an EC50 value of approximately 57 nM for enhancing lactate oxidation into carbon dioxide in fibroblast cells .
Q & A
Basic Question
- Nuclear Magnetic Resonance (NMR) : and NMR can resolve the pyridyloxy moiety (e.g., aromatic protons at δ 7.2–8.5 ppm) and methylpropionic backbone (quaternary carbon at ~δ 45 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides accurate mass confirmation (theoretical [M+H] for CHNO: 182.0817).
- FT-IR : Look for carbonyl (C=O) stretches at ~1700 cm and pyridyl C-N vibrations near 1600 cm .
How can contradictory spectral data for this compound derivatives be resolved?
Advanced Question
Discrepancies in NMR or MS data often arise from tautomerism or residual solvents:
- Dynamic NMR experiments : Perform variable-temperature NMR to identify tautomeric equilibria (e.g., keto-enol shifts in acidic conditions) .
- Solvent subtraction : Use deuterated DMSO or CDCl to eliminate solvent peaks interfering with aromatic proton signals .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in stereochemistry .
What in vitro and in vivo models are suitable for studying the pharmacological activity of this compound?
Advanced Question
- In vitro :
- Enzyme assays : Test inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) using fluorogenic substrates, as seen in anti-inflammatory studies of related propionic acid derivatives .
- Cell viability assays : Use human hepatocyte (HepG2) or macrophage (RAW 264.7) lines to assess cytotoxicity and immunomodulatory effects .
- In vivo :
How can researchers address stability challenges during long-term storage of this compound?
Advanced Question
- Degradation pathways : Hydrolysis of the pyridyloxy linkage under acidic/alkaline conditions is a major concern.
- Stabilization strategies :
What computational methods are effective for predicting the bioactivity of this compound analogs?
Advanced Question
- Docking simulations : Use AutoDock Vina to model interactions with COX-2 or PPARα receptors, leveraging crystal structures from the PDB (e.g., 1CX2 for COX-2) .
- QSAR modeling : Develop 2D/3D quantitative structure-activity relationship models with descriptors like logP, polar surface area, and H-bond donors .
- ADMET prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) .
How should researchers validate the environmental impact of this compound in ecotoxicology studies?
Advanced Question
- Aquatic toxicity testing : Follow OECD Guidelines 201 (algae) and 202 (Daphnia magna) to determine EC values .
- Degradation analysis : Use LC-QTOF-MS to identify photolytic byproducts in simulated sunlight (e.g., pyridine ring cleavage products) .
- Bioaccumulation potential : Calculate bioconcentration factors (BCF) using EPI Suite, accounting for logK (~1.5 for this compound) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
